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Compound of Interest

Compound Name:
1-(3,4-Dichlorophenyl)-2-

methylpropan-1-amine

CAS No.: 17291-95-1

Cat. No.: B3109432

Get Quote

Executive Summary: The Dichlorophenyl Advantage
In the development of monoamine transporter inhibitors, the substitution of the phenyl ring with

a 3,4-dichlorophenyl moiety represents a critical structure-activity relationship (SAR)

optimization. This modification serves two primary pharmacological functions:

Bioisosteric Mimicry: The 3,4-dichloro substitution mimics the 3,4-dihydroxy pattern of the

endogenous ligand, dopamine (DA), enhancing affinity for the Dopamine Transporter (DAT)

while significantly increasing lipophilicity compared to the catechol group.

Metabolic Stability: The chlorine atoms block common sites of metabolic oxidation (e.g., ring

hydroxylation), extending the plasma half-life compared to non-halogenated analogs.

This guide compares three distinct structural classes of dichlorophenyl-based stimulants: 3,4-

Dichloromethylphenidate (3,4-CTMP), Diclofensine, and RTI-111 (Dichloropane).
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The following data synthesizes binding affinity (

) and functional uptake inhibition (

) values. Note the extreme potency of the tropane-based RTI-111 compared to the phenidate
and isoquinoline derivatives.

Table 1: Quantitative Efficacy Comparison
Compound

Chemical
Class

DAT
Potency

NET
Potency

SERT
Potency

Selectivity
Profile

3,4-CTMP Phenidate High Moderate

DA/NE

dominant

(Weak 5-HT)

Diclofensine Isoquinoline

Balanced TRI

(Triple

Reuptake

Inhibitor)

RTI-111
Phenyltropan

e

Super-Potent

SNDRI (DAT

> SERT >

NET)

Key Insight: While Methylphenidate (MPH) is highly selective for DAT/NET with negligible SERT

activity, the addition of the 3,4-dichloro group in 3,4-CTMP and RTI-111 introduces significant

SERT affinity. This shifts the profile from a pure psychostimulant to a broader monoamine

modulator, potentially altering the abuse liability and therapeutic window.

Structural Mechanics & SAR Logic
The efficacy of these compounds is driven by their ability to occupy the S1 binding pocket of

the transporter. The 3,4-dichlorophenyl ring acts as a "lipophilic anchor."
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Diagram 1: SAR Logic of Dichlorophenyl Substitution
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Click to download full resolution via product page

Caption: The 3,4-dichloro substitution enhances potency via hydrophobic interactions and

extends duration by blocking metabolic degradation.

Experimental Protocol: Radioligand Uptake Assay
To validate the efficacy of these compounds, a functional uptake assay is superior to simple

binding assays as it measures the drug's ability to physiologically block transport.

Objective: Determine the

of a test compound (e.g., 3,4-CTMP) for inhibiting

-Dopamine uptake in HEK293 cells stably expressing human DAT (hDAT).

Phase 1: Reagent Preparation
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 120 mM NaCl, 4.7 mM KCl, 2.2

mM

, 1.2 mM

, 1.2 mM

, and 10 mM HEPES (pH 7.4).

Radioligand:
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-Dopamine (Specific Activity: ~20-40 Ci/mmol). Dilute to a final working concentration of 20
nM.

Test Compounds: Dissolve 3,4-CTMP or RTI-111 in DMSO to create 10 mM stock. Serially

dilute in Assay Buffer to range from

M to

M.

Phase 2: The Uptake Workflow
Step 1: Cell Preparation

Seed hDAT-HEK293 cells in 24-well plates coated with poly-D-lysine (

cells/well).

Incubate for 24 hours until 80-90% confluent.

Step 2: Pre-Incubation

Aspirate growth medium and wash cells

with warm (

) KRH buffer.

Add 450

of KRH buffer containing the specific concentration of the test inhibitor.

Incubate for 10 minutes at

to allow equilibrium binding.

Step 3: Uptake Initiation

Add 50
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of

-Dopamine solution to each well.

Incubate for exactly 5 minutes at room temperature.

Critical Control: Include wells with 10

GBR-12909 (a specific DAT blocker) to determine non-specific uptake.

Step 4: Termination & Quantification

Rapidly aspirate the radioactive buffer.

Immediately wash cells

with ice-cold KRH buffer to stop transport and remove unbound ligand.

Lyse cells with 500

of 1% SDS or 0.1 N NaOH.

Transfer lysate to scintillation vials containing 3 mL of scintillation cocktail.

Count Radioactivity (CPM) using a liquid scintillation counter.

Diagram 2: Uptake Assay Workflow
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Caption: Step-by-step workflow for the radioligand inhibition assay to determine IC50 values.[1]
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The dichlorophenyl moiety is a potent driver of monoamine transporter affinity.

For Pure Potency:RTI-111 is the superior candidate, exhibiting sub-nanomolar affinity (

) for DAT. However, its high affinity for SERT (

) makes it a broad-spectrum SNDRI, which may introduce serotonergic side effects not seen
in pure stimulants.

For Balanced Efficacy:Diclofensine offers a "triple reuptake" profile with balanced affinity

across DAT, NET, and SERT (~15-50 nM range), making it a strong candidate for

antidepressant research where broad modulation is desired over acute stimulation.

For Specificity:3,4-CTMP retains the DAT/NET focus of the phenidate class but with

significantly higher potency and duration than methylphenidate, though its slow onset may

limit its utility as a direct replacement for rapid-acting stimulants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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